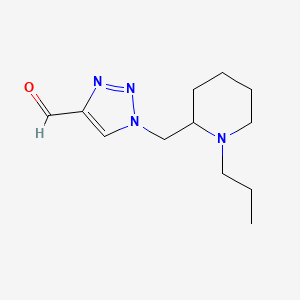
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol, also known as (1,1-Difluoroethyl)piperidin-2-ol, is a synthetic compound that has a wide range of applications in the scientific research field. It is an organic compound that is composed of a piperidine ring and a difluoroethyl group. This compound has been studied for its potential uses in medicinal chemistry, drug design, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which leads to the activation of various biochemical pathways. Additionally, it is believed that the compound may also interact with other molecules in the body, leading to the activation of various biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound may have an effect on the regulation of gene expression, as well as on the regulation of cell growth and differentiation. Additionally, the compound has been shown to have an effect on the metabolism of lipids, carbohydrates, and proteins.
Advantages and Limitations for Lab Experiments
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol has several advantages when used in laboratory experiments. The compound is relatively stable, and it is soluble in a variety of solvents. Additionally, the compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using the compound in laboratory experiments. For example, the compound may interact with other molecules in the body, leading to unexpected results.
Future Directions
There are several potential future directions for the use of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol. One potential future direction is to further explore its potential uses in medicinal chemistry, drug design, and biochemistry. Additionally, further research could be conducted to explore the compound’s potential uses in other fields, such as materials science and nanotechnology. Additionally, further research could be conducted to explore the compound’s potential effects on biochemical and physiological processes. Finally, further research could be conducted to explore the compound’s potential toxicity and safety.
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol has a wide range of applications in the scientific research field. It has been studied for its potential uses in medicinal chemistry, drug design, and biochemistry. In medicinal chemistry, the compound has been studied for its potential use as a drug target. In drug design, it has been studied for its potential use as a drug scaffold. In biochemistry, it has been studied for its potential use as a ligand for enzymes.
properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-2-4-12(5-3-8)6-7-13/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCYTLEPAXMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482128.png)